molecular formula C6H5NO3 B13071069 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol CAS No. 1019767-69-1

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol

Cat. No.: B13071069
CAS No.: 1019767-69-1
M. Wt: 139.11 g/mol
InChI Key: SURZKXVRJOQCMW-UHFFFAOYSA-N
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Description

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is a heterocyclic compound that features a fused dioxole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. scaling up laboratory synthesis methods with appropriate optimization of reaction conditions and purification processes could be a feasible approach.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with the GABA_A receptor, which plays a crucial role in modulating neuronal excitability . This interaction can lead to anticonvulsant effects, making it a potential candidate for the development of new antiepileptic drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-[1,3]Dioxolo[4,5-b]pyridin-6-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as the GABA_A receptor, sets it apart from other similar compounds.

Properties

CAS No.

1019767-69-1

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

IUPAC Name

[1,3]dioxolo[4,5-b]pyridin-6-ol

InChI

InChI=1S/C6H5NO3/c8-4-1-5-6(7-2-4)10-3-9-5/h1-2,8H,3H2

InChI Key

SURZKXVRJOQCMW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)N=CC(=C2)O

Origin of Product

United States

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